(4-Fluorophenyl)(9H-purin-6-yl)amine

Catalog No.
S1482950
CAS No.
73663-95-3
M.F
C11H8FN5
M. Wt
229.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluorophenyl)(9H-purin-6-yl)amine

CAS Number

73663-95-3

Product Name

(4-Fluorophenyl)(9H-purin-6-yl)amine

IUPAC Name

N-(4-fluorophenyl)-7H-purin-6-amine

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

InChI

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17)

InChI Key

SCRHVVOELSYCSO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F

Synonyms

N-(4-Fluorophenyl)-9H-purin-6-amine; N-(4-Fluorophenyl)-1H-purin-6-amine; 6-(4-Fluoroanilino)purine; NSC 21554;

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F

Synthesis and Characterization:

7H-Adenine, N-(p-fluorophenyl)-, also known as N-(4-fluorophenyl)-7H-purin-6-amine, is a synthetic molecule not readily found in nature. Research efforts have focused on developing efficient and cost-effective methods for its synthesis. Studies have reported successful syntheses using various approaches, including nucleophilic substitution reactions and multicomponent reactions. [, ] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity. [, ]

Potential Biological Activities:

Several studies have explored the potential biological activities of 7H-Adenine, N-(p-fluorophenyl)-. Some research suggests it may possess:

  • Antimicrobial activity: Studies have reported that the compound exhibits antibacterial and antifungal activity against various pathogens. [, ] However, further investigation is needed to determine its efficacy and potential mechanisms of action.
  • Antioxidant activity: Research suggests that the compound may possess antioxidant properties, potentially offering protection against oxidative stress-related damage. [] More research is needed to confirm these findings and understand the underlying mechanisms.
  • Enzyme inhibition: Studies have shown that the compound may inhibit certain enzymes, potentially impacting various biological processes. [] Further research is needed to elucidate the specific enzymes affected and their physiological relevance.

The compound (4-Fluorophenyl)(9H-purin-6-yl)amine, with the Chemical Abstracts Service number 73663-95-3, is a synthetic organic compound featuring a fluorinated phenyl group attached to a purine structure. Its molecular formula is C₁₃H₁₂FN₅, and it has a molecular weight of approximately 245.27 g/mol. The compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring and an amine functional group linked to the purine base, which is significant for its biological activity and potential pharmaceutical applications.

Typical for amines and purines. It may undergo:

  • Nucleophilic substitution reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides, enhancing its solubility and reactivity.
  • Coupling reactions: It can react with other aromatic compounds through coupling mechanisms, which are useful in synthesizing more complex molecules.

These reactions are critical for developing derivatives that may exhibit enhanced biological properties or improved pharmacokinetics.

Research indicates that (4-Fluorophenyl)(9H-purin-6-yl)amine exhibits significant biological activity, particularly in the realm of cancer research. Compounds with similar structures have been shown to inhibit specific pathways involved in tumor growth. For instance, studies suggest that purine derivatives can interact with enzymes such as phosphatidylinositol 3-kinase delta (PI3Kδ), which is implicated in various cancers . This interaction may lead to potential therapeutic applications in oncology.

The synthesis of (4-Fluorophenyl)(9H-purin-6-yl)amine typically involves:

  • Formation of the purine base: Starting from readily available purine precursors, modifications are made to introduce the amine group.
  • Fluorination of the phenyl ring: The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution methods using fluorinating agents.
  • Coupling reaction: Finally, the fluorinated phenyl compound is coupled with the modified purine to yield (4-Fluorophenyl)(9H-purin-6-yl)amine.

These methods can vary based on desired purity and yield, often requiring optimization for specific applications.

(4-Fluorophenyl)(9H-purin-6-yl)amine has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new anticancer agents targeting PI3Kδ pathways.
  • Biochemical research: To study enzyme interactions and cellular signaling pathways influenced by purine derivatives.
  • Material science: Investigating its properties could lead to novel materials with unique electronic or optical characteristics.

Interaction studies involving (4-Fluorophenyl)(9H-purin-6-yl)amine focus on its binding affinity to various biological targets, particularly enzymes associated with cancer progression. These studies often utilize techniques such as:

  • Molecular docking: To predict how this compound interacts at the molecular level with target proteins.
  • In vitro assays: To evaluate its efficacy and potency against cancer cell lines.

Findings from these studies contribute to understanding its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with (4-Fluorophenyl)(9H-purin-6-yl)amine, including:

Compound NameStructure CharacteristicsUnique Features
9H-Purin-6-amineContains an amino group on the purine baseLacks fluorination on phenyl ring
2-Chloro-N-(4-fluorophenyl)purin-6-amineChlorine instead of hydrogen at position 2May exhibit different biological activities
9H-Purin-6-thiolContains a thiol group instead of an aminePotentially different reactivity and properties

These compounds highlight the uniqueness of (4-Fluorophenyl)(9H-purin-6-yl)amine due to its specific fluorination pattern and structural arrangement, which may enhance its biological activity compared to other purine derivatives.

Nucleophilic Substitution Strategies in Purine Functionalization

Nucleophilic aromatic substitution (SNAr) remains the cornerstone for introducing aryl groups at the C6 position of purines. The electron-deficient nature of 6-chloropurine derivatives facilitates displacement by nitrogen nucleophiles such as 4-fluorophenylamine. For example, 6-chloropurine reacts with 4-fluorophenylamine in ethanol under reflux (120°C, 4 h) to yield the target compound in 90% efficiency. This method benefits from simplified isolation due to methanol's volatility compared to higher-boiling alcohols.

Key factors influencing SNAr efficiency include:

  • Leaving group reactivity: 6-Fluoro > 6-Bromo > 6-Chloro > 6-Iodo in polar aprotic solvents.
  • Solvent effects: Methanol/DBU enhances oxygen/sulfur nucleophile reactivity, while DMSO improves thiocyanate displacements.
  • Microwave acceleration: Reaction times reduce from hours to minutes (e.g., 10 min at 120°C).

Palladium-Catalyzed Cross-Coupling Approaches for C6 Modifications

Palladium-mediated Suzuki-Miyaura couplings enable direct C–C bond formation between 6-halopurines and boronic acids. 9-Benzyl-6-chloropurine couples with 4-fluorophenylboronic acid using Pd(PPh3)4/K2CO3 in toluene (100°C, 24 h), achieving 95% yield. Comparative studies show 6-iodopurines react faster but require stringent anhydrous conditions.

Table 1: Cross-Coupling Efficiency of 6-Halopurines

SubstrateBoronic AcidCatalystYield (%)
6-Chloro-9-benzylpurine4-FluorophenylPd(PPh3)495
6-Iodo-9-benzylpurine4-MethoxyphenylPd2(dba)392
6-Chloropurine ribosideVinylPd(OAc)2/XPhos78

Regioselectivity challenges arise in dihalopurines: 2,6-dichloropurine selectively couples at C6 with phenylboronic acid, while 6-chloro-2-iodopurine reacts preferentially at C2.

Regioselective Fluorophenyl Group Incorporation via SNAr Reactions

Regiocontrol in SNAr reactions depends on electronic and steric factors. 4-Fluorophenylamine preferentially attacks C6 due to:

  • Electronic activation: The C6 position is most electrophilic in 6-chloropurine (Hammett σp = +0.11 for fluorine).
  • Protecting group strategies: N9-benzylation directs substitution to C6 by blocking alternative sites.

Notably, 2-chloropyrimidine-4,5-diamine forms Schiff bases with 4-fluorobenzaldehyde before cyclizing to purines, achieving 75% yield. This method avoids competing N7/N9 alkylation observed in direct substitutions.

Microwave-Assisted Synthesis for Accelerated Purine Derivative Formation

Microwave irradiation revolutionizes purine functionalization by enhancing reaction rates and yields:

  • Amination: 6-Chloropurine derivatives react with 4-fluorophenylamine in EtOH (150 W, 120°C, 10 min) to achieve 90–95% conversion.
  • Alkylation: 3-Alkyl-acetylacetones undergo SNAr with 6-chloropurines under microwaves (5 min vs. 12 h conventionally).

Table 2: Conventional vs. Microwave Synthesis Comparison

ParameterConventional MethodMicrowave Method
Reaction Time4–24 h5–15 min
Yield60–75%85–95%
Byproduct Formation15–20%<5%

Microwave conditions also enable one-pot sequences, such as coupling followed by deacetylation/decarboxylation to 6-methylpurines.

Molecular Docking Studies with Aldose Reductase Isozymes

The molecular docking studies of (4-Fluorophenyl)(9H-purin-6-yl)amine with aldose reductase isozymes reveal significant binding interactions that contribute to its inhibitory potential [1]. Purine derivatives bearing fluorophenyl substituents demonstrate enhanced binding affinity through specific interactions with the aldose reductase active site, particularly with the anionic binding pocket [2].

The docking analysis indicates that the purine core of (4-Fluorophenyl)(9H-purin-6-yl)amine forms critical hydrogen bonds with tryptophan residues in the active site, specifically Trp111 [2]. The fluorophenyl moiety contributes to hydrophobic interactions with amino acid residues including Val47, Tyr48, and Phe122, while the purine nitrogen atoms participate in van der Waals interactions with Trp79 [2].

Binding InteractionResidueDistance (Å)Interaction Type
Hydrogen BondTrp1111.90NH...N
HydrophobicVal473.45Aromatic-Aliphatic
HydrophobicTyr483.20π-π Stacking
HydrophobicPhe1223.80Aromatic Contact
Van der WaalsTrp793.50N...π

The binding free energy calculations using HYDE assessment demonstrate favorable energetics for the (4-Fluorophenyl)(9H-purin-6-yl)amine-aldose reductase complex, with calculated binding free energy values of approximately -37 kilojoules per mole [2]. This strong binding affinity is attributed to the complementary shape and electrostatic interactions between the fluorinated purine scaffold and the enzyme active site [1].

Quantum Mechanical Calculations of Enzyme-Inhibitor Complex Stability

Quantum mechanical calculations employing density functional theory methods provide detailed insights into the electronic structure and stability of enzyme-inhibitor complexes involving (4-Fluorophenyl)(9H-purin-6-yl)amine [8] [13]. The B3LYP functional with 6-311+G(d,p) basis set has been extensively utilized to investigate the ground state molecular geometry and electronic properties of fluorinated purine derivatives [13] [17].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for (4-Fluorophenyl)(9H-purin-6-yl)amine contributes to its reactivity profile [13]. The presence of the fluorine substituent on the phenyl ring significantly influences the electron density distribution and electrostatic potential surface, enhancing the compound's binding interactions with target enzymes [13].

Quantum Mechanical ParameterValueMethod
HOMO Energy-6.24 eVB3LYP/6-311+G(d,p)
LUMO Energy-1.87 eVB3LYP/6-311+G(d,p)
Energy Gap4.37 eVB3LYP/6-311+G(d,p)
Dipole Moment3.42 DebyeB3LYP/6-311+G(d,p)
Binding Energy-25.8 kcal/molQM/MM Optimization

The quantum mechanical force field reparameterization studies demonstrate that incorporating quantum mechanical methods into enzyme-inhibitor complex modeling significantly improves the accuracy of binding energy predictions [8]. The polarization effects and charge redistribution upon complex formation are captured more accurately through quantum mechanical calculations compared to classical force field approaches [8].

Natural bond orbital analysis indicates strong stabilization interactions between the purine nitrogen atoms and the enzyme residues, with second-order perturbation energy values exceeding 15 kcal/mol for key donor-acceptor interactions [13]. The fluorine atom participates in halogen bonding interactions that contribute additional stability to the enzyme-inhibitor complex [24].

Molecular Dynamics Simulations of Cholinergic System Interactions

Molecular dynamics simulations of (4-Fluorophenyl)(9H-purin-6-yl)amine interactions with cholinergic system components reveal dynamic binding behaviors and conformational changes that occur upon ligand binding [7] [20]. The simulations demonstrate that purine derivatives can modulate cholinergic neurotransmitter systems through selective receptor interactions [9] [14].

The molecular dynamics trajectories spanning 50 nanoseconds show stable binding conformations of (4-Fluorophenyl)(9H-purin-6-yl)amine within cholinergic receptor binding sites [14]. Root mean square deviation analysis indicates equilibration within the first 5 nanoseconds, followed by stable complex formation throughout the simulation period [2].

Simulation ParameterValueDuration
Temperature310 K50 ns
Pressure1 atmNPT Ensemble
RMSD Equilibration2.1 Å0-5 ns
RMSD Stable Phase1.8 ± 0.3 Å5-50 ns
Hydrogen Bond Occupancy87%Tyr374
Binding Free Energy-28.5 kcal/molMMGBSA

The cluster analysis of molecular dynamics trajectories reveals six distinct binding orientations within the cholinergic receptor active site, with the most populated cluster representing 70.7% of the simulation time [2]. The ligand-protein interactions demonstrate persistent contacts with Asp114, maintaining 99% occupancy throughout the simulation [14].

Cholinergic modulation studies indicate that (4-Fluorophenyl)(9H-purin-6-yl)amine can influence acetylcholine receptor function through allosteric mechanisms [20]. The compound shows preferential binding to specific nicotinic receptor subtypes, with enhanced selectivity for α7-containing receptors compared to β2-containing variants [20].

Pharmacophore Modeling for Selective Kinase Inhibition

Pharmacophore modeling studies of (4-Fluorophenyl)(9H-purin-6-yl)amine reveal essential structural features required for selective kinase inhibition [5] [11] [19]. The pharmacophore model incorporates critical binding elements including hydrophobic regions, hydrogen bond donors and acceptors, and aromatic ring features that contribute to kinase selectivity [5] [21].

The seven-point pharmacophore model developed for purine-based kinase inhibitors includes one hydrophobic group, two hydrogen bond donors, and four aromatic rings [5]. The (4-Fluorophenyl)(9H-purin-6-yl)amine structure satisfies these pharmacophore requirements through its purine core and fluorophenyl substituent [11].

Pharmacophore FeatureStructural ElementTolerance Radius (Å)
Hydrophobic Center 1Fluorophenyl Ring1.5
Aromatic Ring 1Purine Core1.2
Aromatic Ring 2Fluorophenyl1.2
Hydrogen Bond DonorN9-H1.0
Hydrogen Bond Acceptor 1N11.0
Hydrogen Bond Acceptor 2N31.0
Hydrophobic Center 2C6 Position1.8

Three-dimensional quantitative structure-activity relationship analysis demonstrates strong correlation coefficients of 0.886 for training set molecules and 0.768 for external test sets, indicating robust predictive capability [5]. The pharmacophore model successfully identifies key binding interactions with kinase residues including Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131 [19].

Selective kinase inhibition profiles reveal that (4-Fluorophenyl)(9H-purin-6-yl)amine derivatives demonstrate preferential binding to specific kinase families [11] [15]. The fluorine substitution pattern influences selectivity profiles, with para-fluorophenyl derivatives showing enhanced potency compared to ortho and meta isomers [11].

The molecular docking studies within kinase active sites demonstrate that the purine N7 position forms critical hydrogen bonds with the kinase hinge region, while the fluorophenyl moiety occupies hydrophobic binding pockets [11] [21]. Energy decomposition analysis reveals that van der Waals interactions contribute significantly to the overall binding affinity, accounting for approximately 60% of the total binding energy [21].

Halogen substituents, particularly fluorine, chlorine, and bromine, on the phenyl ring of (4-Fluorophenyl)(9H-purin-6-yl)amine derivatives significantly modulate ALR2 inhibitory activity. Studies have demonstrated that the presence and position of halogens influence both binding affinity and selectivity.

  • Fluorine substitution at the para position (as in the 4-fluorophenyl moiety) enhances potency by improving hydrophobic interactions within the enzyme's active site and modulating electronic properties of the molecule, leading to increased binding affinity [1].

  • Comparative analyses indicate that bromine atoms, due to their larger size and polarizability, can occupy specific hydrophobic pockets in ALR2, stabilizing inhibitor binding and increasing potency. For example, bromine substitution in analogous compounds showed a 17-fold increase in inhibitory activity compared to non-halogenated analogues [2].

  • Molecular docking and free energy perturbation studies suggest that halogen atoms, especially bromine and fluorine, engage in favorable interactions with residues such as Trp-79, Trp-111, and Phe-115 in ALR2, contributing to conformational changes that enhance inhibitor binding [2].

Halogen SubstituentEffect on ALR2 InhibitionNotable InteractionsReference
Fluorine (4-position)Increased potencyEnhanced hydrophobic and electronic effects [1] [2]
BromineStrong potency increaseOccupies hydrophobic pocket near Trp-111, Phe-115 [2]
ChlorineModerate effectSimilar to fluorine but less potent [2]

Role of Carboxylic Acid Moieties in Binding Affinity Optimization

Carboxylic acid groups are critical for optimizing binding affinity of (4-Fluorophenyl)(9H-purin-6-yl)amine derivatives to ALR2:

  • The N9 carboxylic acid moiety on the purine scaffold forms key hydrogen bonds with active site residues such as His110 and Trp111, anchoring the inhibitor within the anion binding site of ALR2 [1] [3].

  • Docking studies reveal that the carboxylate group participates in a hydrogen bond network, sometimes involving additional residues like Tyr48, which further stabilizes the inhibitor-enzyme complex [3].

  • Saturated carboxylic acid derivatives demonstrate greater binding affinity and enhanced ALR2 inhibition compared to their α,β-unsaturated counterparts, likely due to improved hydrogen bonding and reduced steric hindrance [4].

  • The presence of the carboxylic acid head group is essential for high potency and selectivity, as compounds lacking this moiety show markedly reduced inhibitory activity [1].

Carboxylic Acid PresenceBinding AffinityKey Hydrogen BondsReference
Present (N9 position)HighHis110, Trp111, sometimes Tyr48 [1] [3]
AbsentLowReduced hydrogen bonding [1]

Steric and Electronic Effects of N9 Substituent Variations

Variations at the N9 position of the purine core influence both steric and electronic environments, thereby affecting ALR2 inhibition:

  • Incorporation of carboxylic acid substituents at N9 enhances binding via hydrogen bonding and ionic interactions, as detailed above [1].

  • Steric bulk at N9 can modulate inhibitor orientation within the active site; excessive bulk may hinder optimal positioning, reducing potency.

  • Electronic effects introduced by substituents at N9 alter the nucleophilicity and overall electron density of the purine ring, impacting interaction strength with ALR2 residues [5].

  • Studies on related purine derivatives indicate that acyl substitutions at N9 can improve chemical stability and binding affinity, suggesting that careful tuning of N9 substituents is a viable strategy for potency optimization [5].

N9 Substituent TypeSteric EffectElectronic EffectImpact on ALR2 InhibitionReference
Carboxylic acidModerate stericElectron-withdrawingIncreased binding affinity [1] [5]
Bulky acyl groupsHigh stericVariesPotentially reduced potency [5]
Small substituentsLow stericMinor electronic changesVariable [5]

Comparative Analysis of C6-Benzylamine Side Chain Modifications

The C6 position of the purine scaffold typically bears a benzylamine side chain, whose modifications critically influence ALR2 inhibition:

  • Substitutions on the benzylamine phenyl ring, especially with halogens (e.g., fluorine, bromine), modulate hydrophobic interactions and electronic properties, affecting potency and selectivity [1].

  • Variations in the side chain length and functional groups impact steric accommodation within the ALR2 binding pocket; optimal side chains balance hydrophobic contacts and steric fit [1].

  • Comparative studies show that halogenated benzylamine derivatives exhibit submicromolar IC50 values, with compound 4e (bearing a 4-fluorobenzylamine side chain) achieving an IC50 of 0.038 micromolar, highlighting the importance of precise side chain engineering [1].

Side Chain ModificationEffect on ALR2 InhibitionNotable ObservationsReference
4-FluorobenzylamineHighest potencyIC50 = 0.038 μM [1]
Other halogenated benzylaminesHigh potencyEnhanced hydrophobic and electronic effects [1]
Non-halogenated benzylaminesLower potencyReduced hydrophobic interactions [1]

Summary Table of SAR Findings

Structural FeatureKey Effect on ALR2 InhibitionMechanistic InsightReference
Halogen substituents on phenylEnhanced potency via hydrophobic and electronic effectsOccupation of hydrophobic pockets and conformational stabilization [1] [2]
Carboxylic acid moiety (N9)Essential for high binding affinityFormation of hydrogen bond network with His110, Trp111, Tyr48 [1] [4] [3]
N9 substituent variationsModulate steric and electronic environmentInfluence nucleophilicity and inhibitor orientation [5]
C6-Benzylamine side chainCritical for potency and selectivitySide chain modifications affect hydrophobic interactions and fit [1]

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

229.07637344 g/mol

Monoisotopic Mass

229.07637344 g/mol

Heavy Atom Count

17

Other CAS

73663-95-3

Wikipedia

7H-Adenine, N-(p-fluorophenyl)-

Dates

Last modified: 09-14-2023

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